Product packaging for Teroxirone(Cat. No.:CAS No. 59653-73-5)

Teroxirone

Cat. No.: B1681266
CAS No.: 59653-73-5
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-HLTSFMKQSA-N
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Description

Nomenclature and Chemical Classification within Triepoxide Compounds

Teroxirone is known by several synonyms, including Triglycidyl Isocyanurate, Tris(2,3-epoxypropyl) Isocyanurate, and Henkel's Compound. medkoo.comcancer.govcymitquimica.com Its systematic IUPAC name is 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione. medkoo.com Chemically, it is classified as a triazene (B1217601) triepoxide. ncats.iotargetmol.com This classification stems from its molecular structure, which features a central triazine ring bonded to three epoxypropyl groups. targetmol.comchemicalbook.com The presence of these three epoxide rings is a defining characteristic of this class of compounds and is integral to its biological activity. chemicalbook.com

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione medkoo.com
Synonyms Triglycidyl Isocyanurate, Tris(2,3-epoxypropyl) Isocyanurate, Henkel's Compound medkoo.comcancer.govcymitquimica.com
Chemical Formula C12H15N3O6 medkoo.com
Molecular Weight 297.26 g/mol medkoo.com
CAS Number 59653-73-5 targetmol.com

| Classification | Triazene Triepoxide ncats.iotargetmol.com |

Historical Overview of Preclinical Development and Early Investigations

The journey of this compound from a laboratory curiosity to a candidate for clinical investigation began with its synthesis and initial characterization as an alkylating agent. nih.gov Preclinical studies demonstrated its potent antineoplastic activity against various murine tumors. ncats.iochemicalbook.com Notably, it showed significant cytotoxic activity against cell lines of P388 and L1210 leukemias that were resistant to other alkylating agents like cyclophosphamide (B585). nih.gov

Early phase I clinical trials were conducted to evaluate the safety and efficacy of this compound in cancer patients. nih.govnih.gov These trials explored different administration schedules. nih.gov Pharmacological studies in rats, rabbits, and humans revealed that this compound is rapidly eliminated from the plasma. nih.gov Further research indicated that the compound is metabolized by epoxide hydrase in the liver. nih.gov The experimental alpha isomer of triglycidyl isocyanurate was used in these early human clinical trials under the names 'this compound', 'alpha-TGT', and 'Henkels compound'. industrialchemicals.gov.au However, its clinical use was not pursued further. industrialchemicals.gov.au

Current Academic Research Perspectives on this compound's Antineoplastic Potential

Contemporary academic research continues to explore the mechanisms underlying this compound's anticancer effects. Recent studies have focused on its ability to induce apoptosis, or programmed cell death, in cancer cells. chemicalbook.comchemicalbook.com Research in human non-small cell lung cancer (NSCLC) cells has shown that this compound can activate the tumor suppressor protein p53, leading to apoptosis. chemicalbook.comchemicalbook.comselleckchem.com

Further investigations into its mechanism have revealed that this compound can induce mitochondrial injury driven by reactive oxygen species (ROS). nih.gov This mitochondrial damage appears to be a critical step in the apoptotic pathway initiated by the compound. nih.gov Specifically, in lung cancer cells with wild-type p53, treatment with this compound led to a decrease in mitochondrial membrane potential, followed by ROS production and apoptosis. chemicalbook.comchemicalbook.com Interestingly, the cytotoxic effects of this compound appear to be selective, with studies showing it inhibits the growth of human hepatocellular carcinoma cells but not normal hepatic cells. chemicalbook.comchemicalbook.com This selectivity is a desirable characteristic for any potential anticancer drug. The ongoing research into the molecular pathways affected by this compound provides a deeper understanding of its antineoplastic potential and may inform the development of future cancer therapies. mdpi.commdpi.com

Table 2: Mentioned Compound Names

Compound Name
This compound
Triglycidyl Isocyanurate
Tris(2,3-epoxypropyl) Isocyanurate
Henkel's Compound
Cyclophosphamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O6 B1681266 Teroxirone CAS No. 59653-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPZKGBUJRBPGC-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318560
Record name Teroxirone
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URL https://comptox.epa.gov/dashboard/DTXSID301318560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
Record name TEROXIRONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

59653-73-5, 240408-79-1
Record name Teroxirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59653-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teroxirone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycidyl isocyanurate, (R,R,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teroxirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEROXIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIGLYCIDYL ISOCYANURATE, (R,R,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Teroxirone S Cellular and Molecular Actions

Interaction with Nucleic Acids and DNA Integrity

Teroxirone's cytotoxicity is fundamentally linked to its ability to inflict damage upon cellular DNA. nih.gov This interaction disrupts essential cellular processes and can ultimately lead to cell death.

Molecular Mechanism of DNA Alkylation and Cross-linking

As a triepoxide, this compound functions as an alkylating agent. nih.govtargetmol.comncats.iocancer.gov Its electrophilic epoxide groups react with nucleophilic sites on DNA bases, particularly the N-7 position of guanine. mdpi.com This covalent binding, or alkylation, alters the chemical structure of the DNA. mdpi.comnih.gov The presence of three epoxide groups on the this compound molecule allows for the formation of intra-strand and inter-strand cross-links. nih.govtargetmol.comcancer.govnih.gov These cross-links create physical bridges within or between DNA strands, which are particularly detrimental to the cell. nih.gov

Impact on DNA Replication and Associated Cellular Processes

The alkylation and cross-linking of DNA by this compound directly inhibit DNA replication. nih.govtargetmol.comcancer.govselleckchem.comselleckchem.commedchemexpress.com The structural distortions caused by these adducts prevent the DNA from unwinding, a crucial step for both replication and transcription. researchgate.net This blockage of fundamental processes triggers a cellular DNA damage response (DDR), a network of pathways designed to detect and repair DNA lesions to maintain genomic stability. mdpi.comfrontiersin.orgcrownbio.com If the damage is too extensive for the cell's repair mechanisms to handle, it can lead to the initiation of apoptosis. chemicalbook.com

Comparative Analysis with Other DNA-Damaging Agents

This compound's mechanism of inducing DNA damage through alkylation is a characteristic shared with other anticancer agents, such as nitrogen mustards and platinum-based drugs. nih.govchemicalbook.com However, the specific chemical nature of its triepoxide structure distinguishes its reactivity and the precise types of DNA adducts it forms. Unlike some platinum-based agents that primarily interact with DNA, this compound's cytotoxic mechanism has also been shown to involve the binding to nuclear proteins, which contributes to the accumulation of irreparable DNA damage. chemicalbook.comchemicalbook.com

Apoptosis Induction Pathways and Regulatory Networks

This compound's ability to induce apoptosis, or programmed cell death, is a key component of its anticancer activity. nih.govnih.gov This process is tightly regulated by a complex network of signaling pathways, with the tumor suppressor protein p53 playing a central role.

The Pivotal Role of Tumor Suppressor p53 in this compound-Induced Apoptosis

The tumor suppressor p53 is a critical mediator of the cellular response to DNA damage. nih.govsigmaaldrich.com In response to this compound-induced DNA damage, p53 becomes activated and transiently elevated. nih.govsigmaaldrich.com This activation is a key determinant in the onset of apoptosis in certain cancer cells. nih.govnih.gov

p53-Dependent Apoptotic Activation in Specific Cancer Cell Lines

Studies in human non-small cell lung cancer (NSCLC) cell lines, such as H460 and A549 (which carry wild-type p53), have demonstrated that this compound's cytotoxicity is mediated by p53-dependent apoptosis. nih.govnih.gov In these cells, this compound treatment leads to the activation of p53, which in turn triggers the downstream cleavage of procaspase-3, a key executioner of apoptosis. nih.govsigmaaldrich.com The dependence on p53 is further highlighted by experiments where the knockdown of p53 expression using siRNA attenuated the drug's sensitivity. nih.gov Conversely, in H1299 lung cancer cells, which lack p53, this compound showed cytotoxicity only when p53 was ectopically expressed, but not in cells with a mutant p53. nih.gov Further research has confirmed that this compound can also induce apoptosis in tumorspheres enriched from NSCLC cells by inducing p53. nih.gov

Cell Linep53 StatusEffect of this compoundKey Findings
H460 Wild-TypeInduces p53-dependent apoptosis. nih.govnih.govTransient elevation of p53, activation of caspase-3. nih.govnih.govsigmaaldrich.com
A549 Wild-TypeInduces p53-dependent apoptosis. nih.govnih.govIncreased expression of Bax, active caspase-3, and cleaved PARP alongside p53 activation. nih.gov
H1299 p53-nullCytotoxicity observed only with ectopic p53 expression. nih.govDemonstrates the requirement of functional p53 for this compound's apoptotic effect in this cell line. nih.gov
HepG2 Wild-TypeStudied for effects of this compound on liver cancer cells. cornell.eduN/A
Huh7 Mutated p53Induces apoptotic cell death through the extrinsic pathway. cornell.eduCaspase-3 inhibitor confirmed the pathway of apoptosis. cornell.edu
Hep3B p53-nullStudied for effects of this compound on liver cancer cells. cornell.eduN/A
Differential Sensitivity Based on p53 Status (Wild-Type vs. Mutant p53)

The tumor suppressor protein p53 is a critical determinant in the cellular response to this compound. nih.govchemicalbook.com Research has consistently shown that the efficacy of this compound in inducing apoptosis, or programmed cell death, is largely dependent on the p53 status of the cancer cells. nih.govnih.govsigmaaldrich.com

In human non-small cell lung cancer (NSCLC) cells, such as the A549 and H460 lines which possess wild-type p53, this compound effectively initiates apoptosis. nih.govnih.gov The compound's cytotoxic activity is mediated through DNA damage, which leads to a transient increase in p53 levels. nih.gov This activation of p53 is a crucial step for the onset of apoptosis. nih.govchemicalbook.comselleckchem.com

Conversely, the sensitivity to this compound is significantly diminished in cells with mutant or null p53 status. nih.gov Studies using the p53-null H1299 lung cancer cell line demonstrated this dependency clearly. When these cells were engineered to express wild-type p53 ectopically, they became susceptible to this compound's cytotoxic effects. nih.govntnu.edu.tw However, H1299 cells engineered to express a mutant form of p53 did not show the same sensitivity. nih.govntnu.edu.tw Further reinforcing this finding, experiments using small interfering RNA (siRNA) to knock down p53 expression in sensitive cells resulted in attenuated drug sensitivity. nih.govntnu.edu.tw

While the p53-dependent mechanism is well-documented in lung cancer, some evidence suggests that in other cancer types, such as human hepatocellular carcinoma (HCC) cells which harbor a mutant p53, this compound can still induce apoptosis. chemicalbook.comchemicalbook.com This indicates that the precise molecular requirements for this compound's activity may exhibit some variation depending on the specific cell type and its genetic background.

Cell Linep53 StatusThis compound SensitivityKey FindingReference
A549Wild-TypeSensitiveInduces p53-dependent apoptosis. nih.govnih.gov
H460Wild-TypeSensitiveInduces p53-dependent apoptosis. nih.govnih.gov
H1299NullInsensitiveBecomes sensitive with ectopic wild-type p53 expression. nih.govntnu.edu.tw
H1299-mutp53Mutant (ectopic)InsensitiveMutant p53 does not confer sensitivity. nih.govntnu.edu.tw
HCC CellsMutantSensitiveInduces apoptosis, suggesting alternative mechanisms may exist in this cell type. chemicalbook.comchemicalbook.com
Modulation of p53 Downstream Effectors (e.g., p21, Caspases)

Upon activation by this compound-induced cellular stress, p53 orchestrates the apoptotic program by modulating the expression and activity of its downstream target genes. nih.govmdpi.com Key effectors in this pathway include the cyclin-dependent kinase inhibitor p21 and the caspase family of proteases. nih.govembopress.org

Following treatment with this compound, the transient elevation in p53 levels directly leads to the transcriptional activation of the CDKN1A gene, resulting in increased expression of the p21 protein. nih.gov As a critical mediator of cell cycle arrest, p21 plays a complex role; however, in the context of this compound's action, the overarching p53-driven response pushes the cell towards apoptosis rather than mere cell cycle arrest. nih.govembopress.org

Simultaneously, the p53-mediated signaling cascade engages the core machinery of apoptosis: the caspases. mdpi.com this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, primarily caspase-3. nih.gov Western blot analyses have confirmed a significant increase in the levels of the active, cleaved forms of caspase-3 in NSCLC cells after exposure to this compound. nih.gov The activation of caspase-3 is a pivotal event, as it is responsible for the cleavage of numerous cellular proteins, including poly ADP-ribose polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. nih.gov The critical role of this caspase cascade is underscored by findings that the use of a caspase-3 inhibitor can reverse the apoptotic phenotype induced by this compound. nih.govntnu.edu.tw

Downstream EffectorModulation by this compoundFunctional ConsequenceReference
p21UpregulationContributes to p53-mediated signaling; cell fate is directed to apoptosis. nih.gov
Caspase-9ActivationInitiates the caspase cascade as part of the apoptosome. nih.gov
Caspase-3Activation (Cleavage)Executioner caspase; cleaves key cellular substrates like PARP, leading to apoptosis. nih.govnih.gov
PARPCleavageA hallmark of caspase-3 activity and apoptosis. nih.gov

Mitochondrial-Mediated Intrinsic Apoptotic Pathway Activation

This compound triggers apoptosis primarily through the mitochondrial-mediated intrinsic pathway, a process that is intimately linked to its activation of p53. nih.govtandfonline.com This pathway is centered on the permeabilization of the outer mitochondrial membrane, which unleashes pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov

The integrity of the outer mitochondrial membrane is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). tandfonline.com this compound treatment disrupts this delicate balance. Studies have shown that in NSCLC cells, this compound leads to a significant upregulation of the pro-apoptotic protein Bax, while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane, a critical commitment step towards apoptosis. nih.govtandfonline.com

Alterations in Mitochondrial Membrane Potential

A primary event in the this compound-induced mitochondrial apoptotic cascade is the disruption of the mitochondrial membrane potential (MMP). nih.govchemicalbook.com The MMP is an essential component of mitochondrial function, crucial for ATP production. Its collapse is a key indicator of mitochondrial distress and an early event in apoptosis.

In studies involving A549 and H460 lung cancer cells, treatment with low concentrations of this compound over a 12-hour period was shown to cause a significant drop in the MMP. nih.govchemicalbook.com This change is typically measured using fluorescent dyes like JC-1, which exhibits a shift in fluorescence from red (in healthy, polarized mitochondria) to green (in depolarized mitochondria) as the membrane potential decreases. nih.gov The observed decrease in MMP precedes the final execution of apoptosis, indicating that mitochondrial destabilization is a proximal event in this compound's mechanism of action. nih.govchemicalbook.com

Generation and Accumulation of Reactive Oxygen Species (ROS)

Following the initial disruption of the mitochondrial membrane potential, cells treated with this compound exhibit a marked increase in the generation and accumulation of reactive oxygen species (ROS). nih.govresearchgate.net ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of mitochondrial respiration, and their overproduction can inflict significant oxidative damage on cellular components, including lipids, proteins, and DNA, thereby pushing the cell towards apoptosis. nih.govmdpi.com

The sequence of events suggests that the impairment of mitochondrial function by this compound leads to a burst of ROS. nih.gov This ROS production is not merely a side effect but a critical component of the drug's cytotoxic efficacy. nih.govproquest.com The apoptotic cell death induced by this compound has been shown to be dependent on this generation of ROS, which acts as a crucial signaling molecule in the death cascade. nih.gov

Release of Cytochrome c and Formation of the Apoptosome

The increased permeability of the mitochondrial outer membrane, driven by the altered Bax/Bcl-2 balance and loss of MMP, culminates in the release of key pro-apoptotic proteins into the cytoplasm. nih.govtandfonline.com Among the most important of these is cytochrome c. nih.gov Under normal physiological conditions, cytochrome c is a vital component of the electron transport chain within the mitochondria. However, upon its release into the cytosol, it assumes a new, lethal role.

Immunofluorescence studies have demonstrated that this compound treatment leads to a concentration-dependent increase in cytosolic cytochrome c in NSCLC cells. nih.gov Once in the cytoplasm, cytochrome c binds to the apoptotic protease activating factor 1 (Apaf-1). nih.govmdpi.com This binding, in the presence of ATP, triggers the oligomerization of Apaf-1 and the recruitment of procaspase-9, forming a large protein complex known as the apoptosome. nih.govtandfonline.com The formation of the apoptosome is the central activation platform for the intrinsic apoptotic pathway, leading to the cleavage and activation of caspase-9, which then proceeds to activate downstream executioner caspases like caspase-3, sealing the cell's fate. nih.govnih.gov

Mitigation of Apoptosis by Antioxidant Intervention

The central role of reactive oxygen species in this compound's mechanism of action is highlighted by experiments using antioxidants. nih.govresearchgate.net Pre-treatment of cancer cells with ROS scavengers, such as N-acetylcysteine (NAC), has been shown to effectively block or mitigate this compound-induced apoptosis. nih.govchemicalbook.comchemicalbook.com

Antioxidant intervention rescues cells by interrupting the apoptotic cascade at a critical juncture. By quenching the accumulation of ROS, NAC pre-treatment prevents the consequent mitochondrial damage. nih.gov This preserves the mitochondrial membrane potential and, crucially, inhibits the release of cytochrome c from the mitochondria into the cytosol. nih.govchemicalbook.com As a result, the downstream activation of the caspase cascade is suppressed. Western blot analysis confirms that in the presence of NAC, this compound fails to effectively induce the cleavage of caspase-3 and PARP. nih.gov These findings provide strong evidence that the cytotoxic effects of this compound are heavily dependent on a ROS-driven mitochondrial injury pathway. nih.govproquest.com

Involvement of the Extrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, can be initiated through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.orgthermofisher.com While this compound has been shown to activate the intrinsic pathway in certain cancer types like non-small cell lung cancer (NSCLC), compelling evidence points to its engagement of the extrinsic pathway in other malignancies, such as human hepatocellular carcinoma (HCC). nih.govnih.gov

In studies involving HCC cells with a mutant p53 protein, this compound was found to induce apoptosis. nih.govchemicalbook.com The involvement of the extrinsic pathway was confirmed through experiments where the application of a caspase-3 inhibitor successfully restored cell viability, indicating that the cell death mechanism was dependent on this specific caspase cascade, a central component of the extrinsic pathway. nih.govchemicalbook.comchemicalbook.comairitilibrary.com This finding highlights that this compound can trigger apoptosis through distinct, context-dependent mechanisms in different cancer cell types. nih.govcornell.edu

Activation of Caspase Cascades (e.g., Caspase-3)

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. thermofisher.com They exist as inactive zymogens (procaspases) that, upon receiving an apoptotic signal, are cleaved to become active enzymes, initiating a proteolytic cascade that dismantles the cell. wikipedia.orgpromegaconnections.com

This compound treatment has been shown to induce the activation of caspase-3, a key executioner caspase in both the intrinsic and extrinsic apoptotic pathways. nih.govchemicalbook.com Western blot analyses in studies on NSCLC and HCC cells have demonstrated an increase in the levels of active (cleaved) caspase-3 following exposure to this compound. nih.govnih.gov The critical role of this activation in this compound's cytotoxic effect is underscored by findings that a specific caspase-3 inhibitor, Z-DEVD-FMK, can block the drug-induced apoptosis and restore cell viability in HCC cells. airitilibrary.comcornell.edu This directly implicates the activation of the caspase cascade as an essential step in the compound's mechanism of action. nih.govchemicalbook.com

Cleavage of Apoptosis-Associated Proteins

Once activated, executioner caspases like caspase-3 proceed to cleave a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. numberanalytics.com One of the most critical substrates for caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. promegaconnections.comnumberanalytics.com

Studies have consistently observed the cleavage and fragmentation of PARP in cancer cells treated with this compound. nih.govchemicalbook.com The cleavage of PARP by caspase-3 serves two main purposes in apoptosis: it inactivates PARP's ability to repair DNA, thus preventing the cell from counteracting the apoptotic process, and the cleavage itself is considered a hallmark indicator that apoptosis is underway. nih.govnumberanalytics.com The reduction of apoptosis-associated active caspase-3 and subsequent PARP cleavage were observed to be key events in the cell death induced by this compound. chemicalbook.comchemicalbook.com

Cell Cycle Perturbation and Growth Inhibition

This compound has been demonstrated to effectively inhibit the growth of various cancer cells, including NSCLC and HCC. nih.govresearchgate.net This growth inhibition is linked to its ability to perturb the normal progression of the cell cycle. nih.gov In studies on human NSCLC cells, treatment with this compound led to an accumulation of cells in the G2/M phase and an emergent sub-G1 population. nih.gov The appearance of a sub-G1 peak in flow cytometry analysis is indicative of apoptotic cells with fragmented DNA. nih.gov This demonstrates that this compound not only halts cell cycle progression but also pushes the cells toward apoptotic death. nih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
Cell Cycle PhaseEffect Observed After this compound TreatmentImplication
Sub-G1Increased cell populationIndicates an increase in apoptotic cells with fragmented DNA. nih.gov
G2/MIncreased cell population (arrest)Suggests inhibition of progression into or through mitosis. nih.gov

Modulation of Cellular Motility and Invasive Potential

Metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. corning.com This complex process involves cell detachment, migration (motility), and invasion of surrounding tissues. corning.com Therapeutic agents that can inhibit these processes have significant potential in controlling cancer progression. corning.commdpi.com

Research has shown that this compound, at sub-apoptotic concentrations, can effectively mitigate the motility and invasive potential of cancer cells. nih.govchemicalbook.com In studies using human HCC cells, this compound was found to suppress cell migration and invasion. nih.govchemicalbook.comairitilibrary.com These effects were demonstrated using standard in vitro assays that model different aspects of metastasis. nih.govairitilibrary.com The ability of this compound to reduce the metastatic potential of cancer cells, in addition to its growth-inhibitory and pro-apoptotic effects, establishes it as a compound with a comprehensive antitumor profile. nih.gov

Table 2: Effect of this compound on Cellular Motility and Invasion
Assay TypeCellular Process MeasuredObserved Effect of this compoundSource
Wound-Healing AssayCollective cell migrationSuppressed nih.govchemicalbook.comairitilibrary.com
Transwell Migration AssayIndividual cell motilityMitigated nih.govchemicalbook.comairitilibrary.com
Transwell Invasion AssayInvasive potential through a matrixMitigated nih.govchemicalbook.comairitilibrary.com

Preclinical Efficacy Studies in Diverse Cancer Models

In Vitro Cytotoxic and Antineoplastic Activity in Established Cell Lines

Teroxirone has demonstrated significant cytotoxic effects against a range of human tumor cell lines in laboratory settings.

Research has shown that this compound is effective against the growth of human non-small cell lung cancer (NSCLC) cells. nih.gov The compound induces damage to cellular mitochondria, leading to apoptotic death in these cancer cells. nih.gov Studies have confirmed that this compound inhibits the proliferation of NSCLC cells in a dose- and time-dependent manner. airitilibrary.com

Cell LineObserved EffectMechanism
Human NSCLC CellsGrowth inhibitionMitochondrial damage, Apoptosis

This compound has shown inhibitory effects on the growth of human hepatocellular carcinoma (HCC) cells. nih.gov Notably, the compound induced apoptosis in HCC cells that have a mutant p53 gene. nih.gov Further investigations have explored its effects on various HCC cell lines, including Huh7 (mutant p53), HepG2 (wild-type p53), and Hep3B (no p53), revealing different apoptotic pathways being activated. airitilibrary.com For instance, in Huh7 cells, this compound was found to induce apoptosis through an extrinsic pathway. nih.govairitilibrary.com Pre-treatment with a caspase-3 inhibitor was able to restore cell viability, confirming the involvement of this pathway. nih.gov Even at concentrations below the apoptotic threshold, this compound was able to reduce the migration and invasion capabilities of HCC cells. nih.gov

Cell Linep53 StatusObserved EffectApoptotic Pathway
Huh7MutantGrowth inhibition, Apoptosis, Reduced migration and invasionExtrinsic
HepG2Wild-typeGrowth inhibitionNot specified
Hep3BNullGrowth inhibitionNot specified

The cytotoxic activity of this compound has also been evaluated against leukemia cell lines. The National Cancer Institute (NCI) has included leukemia cell lines in its screening panels to test the differential activity of various compounds, including agents like this compound. clue.io While detailed mechanistic studies on this compound in specific leukemia sublines are part of broader screening programs, the inclusion of these cell lines indicates the perceived potential for activity against hematological malignancies.

Human Hepatocellular Carcinoma (HCC) Cell Lines

Anticancer Stem Cell Properties

A significant aspect of this compound's preclinical evaluation is its effect on cancer stem cells (CSCs), a subpopulation of tumor cells responsible for cancer recurrence and resistance to therapy. nih.gov

Spheroid models, which are three-dimensional cell aggregates, are utilized to mimic the characteristics of solid tumors and are enriched in CSCs. mdpi.comnih.gov Studies using spheroid models of human lung cancer cells have demonstrated that this compound can inhibit the propagation of the CSCs enriched within these structures. nih.gov It was observed that this compound could inhibit the growth, number, and colony-forming ability of these spheroid cells. airitilibrary.com This suggests that this compound has the potential to target the resilient CSC population that often survives conventional cancer treatments. nih.govairitilibrary.com

The mechanism by which this compound reduces the "stemness" of cancer cells and induces their death has been a focus of investigation. In lung cancer spheroid models, it was found that this compound induces the p53 protein, which in turn leads to apoptosis. nih.gov Further evidence supports that the diminished stem-like properties of the spheroids are directly linked to this induced apoptotic death. nih.gov Additionally, research has shown that this compound can inhibit the expression of stemness-related marker genes such as Nanog and ALDH1A1. airitilibrary.com This dual action of suppressing self-renewal capabilities and actively inducing cell death highlights the potential of this compound to eradicate the CSC population within tumors. nih.govairitilibrary.com The resistance of CSCs to apoptosis is a major challenge in cancer therapy, involving various mechanisms like the upregulation of anti-apoptotic proteins and survival signaling pathways. nih.gov

Suppression of Cancer Stem Cell Propagation in Spheroid Models

In Vivo Tumor Growth Inhibition in Xenograft Models

This compound has been the subject of preclinical investigations to determine its effectiveness in halting tumor growth in living organisms. These studies have utilized various animal models, including murine transplanted tumor systems and human tumor xenografts in immunodeficient mice, to assess the compound's antineoplastic potential.

Early preclinical evaluations of this compound demonstrated its antitumor activity in established murine leukemia models. nih.gov The P388 and L1210 leukemia cell lines, which were among the first transplantable murine leukemias isolated, served as valuable initial models for assessing drug efficacy. nih.gov

Research showed that this compound possessed noteworthy cytostatic activity against P388 leukemia in mice. nih.gov A number of s-triazinetrione derivatives, including this compound, exhibited very high antitumor activity in the P388 leukemia screening test. nih.gov Further studies confirmed the antineoplastic activity of this compound against murine tumors, with a particular focus on its effects against P388 leukemia to characterize its specific impact on tumor cells in vivo. nih.gov The compound was also tested against L1210 leukemia, another widely used murine model. nih.govnih.gov These early murine models were crucial for the initial screening and characterization of this compound's anticancer properties. nih.gov

Murine ModelKey FindingsReference
P388 LeukemiaDemonstrated noteworthy cytostatic and high antitumor activity. nih.gov nih.gov
L1210 LeukemiaEvaluated for antitumor activity. nih.gov nih.gov

The efficacy of this compound has also been evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov These models are critical for assessing a drug's potential against human cancers. nih.govfrontiersin.org

A key study investigated the effect of this compound on human hepatocellular carcinoma (HCC), a major cause of cancer-related deaths worldwide. nih.gov In this research, this compound was shown to reduce the growth of HCC xenograft tumors established in immunodeficient mice. nih.gov The mechanism behind this tumor growth inhibition was identified as the activation of apoptotic death in the cancer cells. nih.gov The study highlighted that this compound's ability to induce apoptosis in HCC cells contributes to its in vivo efficacy, positioning it as a potential agent for HCC treatment. nih.gov

Human Xenograft ModelHostKey FindingsReference
Hepatocellular Carcinoma (HCC)Immunodeficient MiceReduced growth of xenograft tumors by activating apoptotic death. nih.gov nih.gov

Pharmacological Characterization and Biotransformation in Preclinical Contexts

Enzymatic Biotransformation Pathways and Metabolite Formation

Biotransformation is the process by which living organisms modify chemical compounds, a process often mediated by specialized enzymes. mhmedical.comopenaccessjournals.com For Teroxirone, the primary biotransformation pathway involves the hydrolysis of its epoxy functional groups. echemi.com

The key enzyme responsible for the metabolism of this compound is epoxide hydrolase. chemicalbook.comchemicalbook.comechemi.com Specifically, microsomal epoxide hydrolase (mEH) is known to hydrolyze a wide array of structurally diverse and potentially reactive epoxides into their corresponding, more water-soluble diols. researchgate.netexcli.de The involvement of this enzyme in this compound's metabolism is substantiated by several key findings. Firstly, the metabolic process is inhibited by cyclohexene (B86901) oxide, a known inhibitor of epoxide hydrolase. chemicalbook.comchemicalbook.com When cyclohexene oxide is added to incubation mixtures containing rat liver preparations, the abolished cytotoxicity of this compound is restored, indicating that the inhibition of its metabolic breakdown preserves its activity. chemicalbook.comchemicalbook.com Secondly, epoxide hydrolysis products have been directly detected in microsomal preparations treated with this compound. chemicalbook.comchemicalbook.com

A defining characteristic of this compound's biotransformation is that it occurs independently of the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate). chemicalbook.comchemicalbook.com This finding is significant as it distinguishes its metabolism from the many xenobiotic compounds that are processed by the cytochrome P450 (CYP) enzyme system, a major family of enzymes that are NADPH-dependent. nih.govmdpi.com The independence from NADPH confirms that the primary metabolic route is not oxidative metabolism via CYP enzymes but rather hydrolysis catalyzed by epoxide hydrolase. chemicalbook.comchemicalbook.comnih.gov

Table 2: Comparison of Metabolic Pathway Characteristics
CharacteristicThis compound MetabolismTypical CYP-Mediated MetabolismCitation
Primary Enzyme ClassHydrolase (Epoxide Hydrolase)Oxidoreductase (Cytochrome P450) chemicalbook.comchemicalbook.comnih.gov
Cofactor DependencyNADPH-IndependentNADPH-Dependent chemicalbook.comchemicalbook.commdpi.com
Primary Reaction TypeHydrolysisOxidation, Reduction echemi.comnih.gov

Identification of Metabolizing Enzymes (e.g., Epoxide Hydrolase)

Metabolite Profiling and Characterization in Preclinical Organ Systems

Metabolite profiling is the systematic identification and quantification of the products of biotransformation. nih.govnih.gov For this compound, preclinical studies have identified its primary metabolites as epoxide hydrolysis products. chemicalbook.comchemicalbook.com These metabolites, which are diol derivatives, have been detected in in vitro microsomal preparations. chemicalbook.com Furthermore, following the administration of this compound to rabbits, these hydrolysis products were also identified in the urine, confirming this as a significant in vivo metabolic pathway. chemicalbook.comchemicalbook.com The conversion to these diol derivatives is considered a detoxification step, as the resulting metabolites are generally less reactive and more readily excreted than the parent epoxide compound. researchgate.net

Table 3: Preclinical Metabolite Profile of this compound
Metabolite TypePreclinical SystemMethod of DetectionCitation
Epoxide Hydrolysis Products (Diols)Microsomal PreparationsIn vitro analysis chemicalbook.comchemicalbook.com
Epoxide Hydrolysis Products (Diols)RabbitUrine analysis chemicalbook.comchemicalbook.com

Compound Reference Table

Table 4: List of Chemical Compounds
Compound Name
This compound
Cyclohexene oxide
Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH)

Structure Activity Relationships Sar and Derivative Research

Identification of Core Pharmacophoric Elements (Triazene Triepoxide Structure)

The antineoplastic activity of Teroxirone is intrinsically tied to its distinct molecular architecture. The core pharmacophore, the essential three-dimensional arrangement of atoms required for biological activity, is the 1,3,5-triazene ring symmetrically substituted with three glycidyl (B131873) (epoxide-containing) side chains. bioline.org.brnih.gov This trifunctional structure is a classic example of an alkylating agent, a class of compounds that exert cytotoxic effects by covalently modifying biological molecules. bioline.org.brscispace.com

The key elements of the this compound pharmacophore are:

The Three Epoxide Rings: The epoxide (oxirane) groups are the primary functional units responsible for the compound's biological activity. bioline.org.br These strained, three-membered rings are highly reactive electrophiles. They readily undergo nucleophilic attack from biological macromolecules, most notably the nitrogenous bases of DNA. selleckchem.comtargetmol.com

The Glycidyl Linkers: The methylene (B1212753) groups linking the triazine nitrogen atoms to the epoxide rings provide conformational flexibility, allowing the reactive epoxide ends to orient themselves correctly to interact with their biological targets.

The presence of three epoxide moieties allows this compound to function as a trifunctional alkylating agent. scispace.com This enables it to form multiple covalent bonds with DNA, leading to both mono-alkylation and, more critically, intra- and inter-strand DNA cross-links. selleckchem.comtargetmol.com This extensive DNA damage physically obstructs the processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death), which curtails the uncontrolled growth of tumor cells. scispace.comselleckchem.com

Table 1: Core Pharmacophoric Elements of this compound and Their Functions

Pharmacophoric ElementDescriptionPrimary FunctionReference
1,3,5-Triazine RingA six-membered heterocyclic ring with alternating carbon and nitrogen atoms.Serves as a rigid, symmetric scaffold for the three side chains. bioline.org.brnih.gov
Epoxide (Oxirane) RingsThree-membered heterocyclic rings containing an oxygen atom.Act as highly reactive electrophilic sites for alkylating nucleophilic groups in DNA. bioline.org.brselleckchem.com
Glycidyl Side ChainsThe complete -(CH2)-[C2H3O] units attached to the triazine nitrogen atoms.Function as the "arms" that carry the reactive epoxides, enabling DNA cross-linking and inhibiting replication. scispace.comtargetmol.com

Influence of Chemical Modifications on Biological Activity

In drug discovery, the chemical modification of a lead compound like this compound is a standard strategy aimed at enhancing therapeutic properties, such as increasing potency, improving selectivity for cancer cells, or overcoming drug resistance. nih.govbiomedres.us While specific SAR studies on a wide array of this compound derivatives are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for predictions on how structural alterations might influence its biological activity. biomedres.usnih.gov

Modifications would likely target the core pharmacophoric elements: the triazine scaffold or the epoxide side chains. The goal of such modifications is often to fine-tune the reactivity and physicochemical properties of the molecule.

Potential modifications could include:

Altering Epoxide Reactivity: Introducing electron-withdrawing or electron-donating groups near the epoxide rings could modulate their electrophilicity. biomedres.us An increase in reactivity might enhance DNA alkylation but could also lead to greater non-specific reactions and potential toxicity. Conversely, decreasing reactivity might improve selectivity for specific cellular environments.

Changing the Linker Chain: The length and flexibility of the linker between the triazine ring and the epoxide could be altered. Changing the linker could affect the molecule's ability to span the necessary distance to form DNA cross-links, a critical aspect of the activity of bifunctional and trifunctional alkylating agents.

Substitution on the Triazine Ring: While this compound's scaffold is a tri-substituted triazine trione, replacing one of the glycidyl groups with a different functional group could create a bifunctional agent. This new group could be designed to improve water solubility, cell permeability, or to introduce a second mechanism of action.

Table 2: Hypothetical Chemical Modifications of this compound and Their Potential Impact on Biological Activity

Modification StrategyExamplePotential Influence on Biological ActivityReference
Varying the number of reactive groupsSynthesis of di-epoxide or mono-epoxide analogs.May decrease overall cytotoxicity but could alter the mechanism from DNA cross-linking to primarily mono-alkylation, potentially affecting efficacy and resistance profiles. nih.gov
Altering the linkerReplacing the methylene linker with a longer or more rigid group.Could change the distance and geometry for DNA cross-linking, potentially enhancing or weakening the interaction with DNA. biomedres.us
Modifying the triazine coreReplacing the triazine with a different heterocyclic scaffold.Could significantly alter the compound's physicochemical properties, solubility, and interaction with metabolic enzymes. nih.gov
Introducing stereoisomersSynthesizing specific stereoisomers of the glycidyl side chains (e.g., (R,R,R) vs. (S,S,S)).Different stereoisomers can have distinct biological activities and metabolic fates due to the stereospecific nature of enzyme and receptor interactions. biomedres.us

Design and Preclinical Synthesis Strategies for Novel this compound Analogs

The design and synthesis of novel analogs of a lead compound is a cornerstone of modern drug development. researchgate.net The process for creating new this compound analogs would follow a rational, multi-step preclinical strategy aimed at identifying candidates with superior anticancer profiles. nih.govnih.gov

The typical workflow for designing and synthesizing novel analogs includes:

Rational Design: Based on the known SAR of this compound, new molecules are designed. This process is often aided by computational tools, such as molecular docking, which can simulate how a designed analog might bind to DNA or interact with key enzymes. nih.gov The design phase aims to introduce specific structural changes to test hypotheses about improving activity or other drug-like properties. nih.gov

Chemical Synthesis: Once designed, the novel analogs are created through organic synthesis. mdpi.com The synthesis of this compound analogs would likely start from cyanuric chloride or a similar triazine precursor, followed by the step-wise introduction of the desired side chains. The development of an efficient and scalable synthetic route is a critical part of this stage.

In Vitro Preclinical Evaluation: The newly synthesized compounds are then tested in laboratory settings. This typically involves screening them against a panel of human cancer cell lines to determine their cytotoxic potency (e.g., calculating IC50 values). nih.gov These assays help to establish a preliminary SAR for the new series of analogs and identify the most promising compounds for further testing.

Mechanism of Action Studies: For the most active analogs, further studies are conducted to confirm that they retain the desired mechanism of action, such as DNA alkylation and the induction of apoptosis. rsc.org

This iterative cycle of design, synthesis, and testing allows medicinal chemists to systematically refine the molecular structure to optimize for both efficacy and safety, with the ultimate goal of identifying a development candidate for further preclinical and potential clinical trials. nih.govresearchgate.net

Table 3: General Workflow for the Preclinical Design and Synthesis of Novel Analogs

StageObjectiveKey ActivitiesReference
1. Lead Identification & SAR AnalysisTo understand the key features of the parent drug (this compound).Analyze existing data on the pharmacophore and mechanism of action. nih.gov
2. Rational Design & In Silico ModelingTo design new molecules with potentially improved properties.Use computational chemistry to predict binding affinity and ADMET properties. Design a library of virtual compounds. nih.gov
3. Chemical SynthesisTo create the designed analogs for testing.Develop and optimize synthetic routes. Purify and characterize new chemical entities. nih.govmdpi.com
4. In Vitro Biological EvaluationTo assess the anticancer activity of the new analogs.Screen compounds against cancer cell lines (e.g., NCI-60 panel). Determine IC50 values and compare them to the lead compound. nih.gov
5. Iterative OptimizationTo refine the chemical structure based on test results.Synthesize second-generation analogs based on initial SAR data to further improve desired characteristics. researchgate.net

Mechanisms of Resistance in Preclinical Oncology

Cross-Resistance Profiles with Existing Chemotherapeutic Agents

Cross-resistance occurs when cancer cells that have developed resistance to one drug exhibit resistance to other, often mechanistically related, therapeutic agents. nih.gov Conversely, a lack of cross-resistance can be a significant clinical advantage. Preclinical studies with teroxirone have provided initial insights into its activity profile in the context of existing resistance.

Notably, this compound, a novel triepoxide, has demonstrated a broad spectrum of preclinical activity. nih.gov It has shown potent cytotoxic effects against leukemia cell lines (P388 and L1210) that are already resistant to the established alkylating agent cyclophosphamide (B585). nih.gov This finding is significant as it suggests that the mechanisms of resistance to cyclophosphamide may not confer resistance to this compound, indicating a potential role for this compound in treating tumors that have relapsed after treatment with certain conventional alkylating agents. The drug resistance spectra for different transporters like MRP1 and MRP2 show both overlap and distinctions; for instance, MRP2 confers resistance to cisplatin, a commonly used chemotherapeutic. nih.gov

AgentResistant Cell LineThis compound ActivityImplication
CyclophosphamideP388 LeukemiaActiveSuggests a lack of cross-resistance with this specific alkylating agent. nih.gov
CyclophosphamideL1210 LeukemiaActiveReinforces the potential to bypass cyclophosphamide resistance mechanisms. nih.gov

Investigation of Cellular Mechanisms Conferred by Resistance

Resistance to chemotherapy is a multifaceted process driven by various molecular and cellular adaptations within cancer cells. mdpi.com These can include alterations in the drug's target, enhanced drug inactivation or efflux, changes in apoptotic signaling pathways, and increased DNA repair capabilities. mdpi.comlumenlearning.com

While the precise molecular targets of this compound are not fully elucidated, research indicates that its cytotoxic effects are heavily dependent on the status of the tumor suppressor protein p53. nih.govnih.gov A previous study demonstrated that p53 regulates this compound-induced apoptosis in human non-small cell lung cancer (NSCLC) cells by damaging cellular DNA. nih.gov This implies that alterations in the p53 protein itself or functional modifications in the p53 signaling pathway could serve as a primary mechanism of resistance.

Mechanisms of resistance often involve the alteration of the drug's target structure, preventing the drug from binding effectively. crstoday.com In the context of this compound, mutations in the TP53 gene, which are common in many cancers, could lead to a non-functional p53 protein that is unable to trigger the apoptotic cascade in response to this compound-induced damage. nih.gov Furthermore, downstream effectors in the p53 pathway could be altered, disrupting the signal for cell death even in the presence of functional p53. frontiersin.org

Cells possess natural detoxification systems, including phase I and phase II metabolic enzymes, that can chemically modify and neutralize xenobiotics like chemotherapeutic drugs. nih.gov Upregulation of these pathways is a known mechanism of drug resistance. mdpi.com

A key aspect of this compound's mechanism of action is the induction of reactive oxygen species (ROS). nih.gov These ROS contribute to mitochondrial injury and promote apoptosis. nih.gov Preclinical studies have shown that the use of antioxidants, such as N-acetylcysteine (NAC), can inhibit this compound-induced apoptosis. nih.gov NAC pretreatment was found to suppress the increase in apoptotic cells and restore survival signals. nih.gov This suggests that cancer cells could develop resistance to this compound by upregulating their intrinsic antioxidant and detoxification pathways. Enhancing the capacity to neutralize ROS would mitigate the oxidative stress that is critical for this compound's cytotoxic effect. This could involve increasing the expression of antioxidant enzymes or boosting the levels of cellular thiols, such as glutathione (B108866), which can inactivate drugs. mdpi.com

The ultimate goal of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. nih.gov Evasion of apoptosis is a hallmark of cancer and a central mechanism of drug resistance. mdpi.commdpi.com this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway in a p53-dependent manner. nih.gov

Treatment with this compound leads to a series of pro-apoptotic events, including a drop in the mitochondrial membrane potential (MMP), production of ROS, and the release of cytochrome c from the mitochondria. nih.gov This cascade activates key apoptotic proteins. nih.gov Resistance can emerge from adaptive changes that disrupt this process. For instance, cancer cells could overexpress anti-apoptotic proteins like Bcl-2, which this compound has been shown to suppress, or downregulate pro-apoptotic proteins like Bax. nih.govmdpi.com Such changes would raise the threshold for initiating apoptosis, allowing cells to survive this compound treatment.

Apoptotic MarkerEffect of this compound TreatmentPotential Resistance Mechanism
p53Activation/Increased Expression. nih.govMutation or downregulation of p53. nih.gov
Reactive Oxygen Species (ROS)Increased Production. nih.govUpregulation of antioxidant pathways. nih.gov
Mitochondrial Membrane Potential (MMP)Suppressed/Decreased. nih.govStabilization of MMP.
Bax (Pro-apoptotic)Increased Expression. nih.govDecreased expression or inactivation. nih.gov
Bcl-2 (Anti-apoptotic)Suppressed Expression. nih.govOverexpression or stabilization. nih.gov
Active Caspase-3Increased Expression. nih.govInhibition of caspase activation.
Cleaved PARPIncreased Expression. nih.govInhibition of PARP cleavage.

As an alkylating agent, this compound's therapeutic effect is linked to its ability to cause DNA damage. nih.gov Consequently, the cell's capacity to repair this damage is a critical determinant of its survival. An enhanced ability to repair drug-induced DNA lesions is a well-established mechanism of resistance to many chemotherapies. mdpi.comnih.gov

Cancer cells can bolster their DNA damage response (DDR) through numerous alterations. nih.gov This can include the overexpression of key signaling kinases like ATM and ATR or the upregulation of specific DNA repair pathways such as nucleotide excision repair (NER) and base excision repair (BER). nih.govclinuvel.com Although specific studies on this compound-resistant cells are limited, it is plausible that resistance could arise from an increased expression or activity of enzymes involved in repairing the types of DNA adducts formed by this compound. This would allow the cancer cells to tolerate the drug-induced damage, prevent the activation of the apoptotic pathway, and continue to proliferate. nih.gov

Adaptive Changes in Apoptotic Susceptibility

Preclinical Approaches for Anticipating and Overcoming Resistance

Anticipating and developing strategies to overcome resistance are central goals of preclinical cancer research. frontiersin.org Several established and emerging models are used to investigate resistance mechanisms before they are encountered in the clinic.

One common method is the development of drug-induced resistance models, where cancer cell lines are exposed to progressively higher concentrations of a drug over a prolonged period. mdpi.comcrownbio.com The resulting resistant clones can then be analyzed at a molecular level to identify the genetic and proteomic changes responsible for the resistance phenotype. mdpi.com For this compound, this approach could reveal key mutations, pathway upregulations, or target modifications.

More advanced techniques like CRISPR-based genetic screens (including knockout, interference, and activation screens) offer a systematic way to identify genes and pathways that, when altered, confer resistance to a drug. mdpi.comcrownbio.com These unbiased approaches can uncover novel resistance mechanisms that may not have been previously suspected.

To overcome resistance, preclinical studies often focus on rational combination therapies. frontiersin.org By identifying the pathways that drive resistance to this compound (e.g., enhanced DNA repair or anti-apoptotic signaling), researchers can select a second agent that specifically targets that escape mechanism. drugtargetreview.com Other strategies include the chemical modification of the drug itself to create new analogs that can evade resistance mechanisms or the use of more sophisticated preclinical models like patient-derived xenografts (PDXs) and organoids, which better replicate the complexity of human tumors. frontiersin.orgbioline.org.br

Preclinical ApproachDescriptionApplication to this compound
Drug-Induced Resistance ModelsChronic exposure of cell lines to increasing concentrations of a drug to select for resistant populations. crownbio.comGenerate this compound-resistant cell lines for molecular analysis of resistance mechanisms.
CRISPR/Cas9 ScreensSystematic knockout or activation of all genes in the genome to identify which ones affect drug sensitivity. mdpi.comUnbiased discovery of genes and pathways that confer resistance to this compound.
Combination Therapy ScreeningTesting the drug in combination with other agents to find synergistic interactions that prevent or overcome resistance. frontiersin.orgIdentify drugs that target this compound escape pathways (e.g., DNA repair inhibitors, apoptosis sensitizers).
Patient-Derived Models (PDX/Organoids)Using tumor tissue directly from patients to grow models that better mimic clinical tumor biology and heterogeneity. frontiersin.orgTest this compound efficacy and resistance in models that more closely reflect patient tumors.
Analog SynthesisCreating new chemical derivatives of the lead compound to improve its properties or evade resistance. bioline.org.brDesign new this compound analogs that may be effective against resistant cells.

CRISPR/Cas9-Based Genetic Screening for Resistance Determinants

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology has revolutionized functional genetic screening, providing a robust method to identify genes that modulate sensitivity to anticancer drugs. oup.com Genome-wide CRISPR/Cas9 knockout screens are a powerful approach to uncover the genetic determinants of resistance to DNA alkylating agents. oup.comashpublications.org This methodology involves introducing a library of single-guide RNAs (sgRNAs) into a population of cancer cells, with each sgRNA designed to target and inactivate a specific gene. When these cells are treated with a drug like an alkylating agent, cells that acquire resistance due to the knockout of a particular gene will survive and become enriched in the population. oup.com

While specific CRISPR/Cas9 screens for this compound resistance have not been detailed in published literature, studies on other alkylating agents provide a clear framework for the types of resistance mechanisms that could be identified. For instance, genome-wide CRISPR screens with the alkylating agent temozolomide (B1682018) in glioblastoma cells have successfully identified key resistance genes. mdpi.com These screens often highlight the central role of DNA repair pathways. The loss of genes involved in mismatch repair (MMR) and the Fanconi anemia pathway, for example, can confer resistance to certain alkylating agents by preventing the cellular machinery from recognizing and responding to DNA damage. oup.com

Furthermore, a genome-wide CRISPR screen in T-cell acute lymphoblastic leukemia (T-ALL) cells identified choline (B1196258) kinase α (CHKA) as a critical factor in resistance to nitrogen mustard, another alkylating agent. ashpublications.org This finding points towards the diverse and sometimes unexpected pathways that can contribute to drug resistance, extending beyond canonical DNA repair mechanisms.

Table 1: Representative Genes and Pathways Identified in CRISPR/Cas9 Knockout Screens Conferring Resistance to Alkylating Agents

Alkylating AgentCell LineIdentified Resistance Genes/PathwaysResearch Finding
TemozolomideGlioblastomaMismatch Repair (e.g., MSH2, MSH6, MLH1), Sonic Hedgehog Pathway (e.g., PTCH2), CLCA2Knockout of these genes led to increased cell viability upon drug treatment, confirming their role in mediating drug sensitivity. mdpi.com
Nitrogen MustardT-ALLCholine Kinase α (CHKA), Fanconi Anemia PathwayLoss of CHKA was shown to induce profound sensitivity to the drug, indicating its role in the resistance mechanism. ashpublications.org
TemozolomideGlioblastomaAtaxia–telangiectasia mutated (ATM), Fanconi Anemia (FANCA, FANCF, FANCG), PKMYT1Depletion of these genes sensitized cells to cytotoxicity, highlighting the importance of DNA damage response and cell cycle control. oup.com

Note: This table presents findings from studies on other alkylating agents to illustrate the utility of CRISPR/Cas9 screens, as specific data for this compound is not currently available.

Functional Genomic Screens (CRISPRko, CRISPRi, CRISPRa)

Functional genomics encompasses a suite of powerful tools, including various applications of CRISPR technology, to systematically probe gene function. nih.gov These screens can be designed to either decrease or increase gene activity, providing a comprehensive view of the genetic landscape of drug resistance. The primary modalities include CRISPR knockout (CRISPRko), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa). nih.gov

CRISPRko (Knockout): This loss-of-function approach, as described in the previous section, utilizes Cas9 to create double-strand breaks at a target gene, typically leading to its complete inactivation through error-prone DNA repair. It is highly effective for identifying genes whose absence leads to a resistance phenotype. oup.com

CRISPRi (Interference): CRISPRi is another loss-of-function technique that uses a catalytically "dead" version of Cas9 (dCas9) fused to a transcriptional repressor domain. The dCas9-repressor complex is guided by an sgRNA to the promoter region of a target gene, where it blocks transcription, leading to reduced gene expression (knockdown). This method is particularly useful for studying essential genes where a complete knockout would be lethal to the cell, and it can more closely mimic the effect of therapeutic inhibitors.

CRISPRa (Activation): In contrast, CRISPRa is a gain-of-function screen. It employs dCas9 fused to a transcriptional activator domain. When recruited to a gene's promoter, it enhances gene expression. CRISPRa screens are invaluable for identifying genes whose overexpression drives resistance. mdpi.com

The application of these complementary screening technologies can provide a more nuanced understanding of resistance mechanisms. For example, a CRISPRa screen in glioblastoma cells treated with temozolomide revealed that activation of the NRF2 and Wnt signaling pathways contributed to resistance. mdpi.com Overexpression of key genes in these pathways, such as FZD6, CTNNB1, and NRF2, was shown to significantly increase cell survival in the presence of the drug. mdpi.com

Given that this compound is an electrophilic compound containing three epoxide rings, a key anticipated mechanism of resistance is detoxification. chemicalbook.comchemicalbook.com Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds, rendering them less reactive and more easily eliminated from the cell. mdpi.comdovepress.com Overexpression of specific GST isozymes is a well-established mechanism of resistance to various chemotherapeutic agents. mdpi.comdovepress.com A CRISPRa screen for this compound resistance would be a powerful tool to identify specific GSTs or other detoxification enzymes whose increased expression protects cancer cells from its cytotoxic effects.

Table 2: Principles and Applications of Functional Genomic Screens in Resistance Research

Screen TypeMechanismEffect on GeneApplication in Resistance ResearchIllustrative Finding (from other alkylating agents)
CRISPRko Loss-of-functionGene knockoutIdentifies genes whose complete loss confers resistance.Loss of DNA repair genes like MSH2 confers resistance to temozolomide. mdpi.com
CRISPRi Loss-of-functionGene knockdownIdentifies genes whose reduced expression confers resistance, useful for essential genes.Can be used to identify kinases whose partial inhibition leads to resistance.
CRISPRa Gain-of-functionGene overexpressionIdentifies genes whose increased expression drives resistance.Overexpression of NRF2 and Wnt pathway genes confers resistance to temozolomide. mdpi.com

Note: This table illustrates the general principles of these functional genomic screens. Specific applications to this compound are projected based on its chemical nature and findings from similar compounds.

Advanced Methodologies and Future Research Directions

Application of Omics Technologies in Teroxirone Research

Omics technologies, which permit the large-scale study of biological molecules, are pivotal in developing a comprehensive understanding of a drug's impact on cellular systems. For this compound, these technologies can bridge the gap between its known DNA-damaging effects and the complex downstream cellular responses.

Transcriptomics and proteomics offer powerful lenses through which to view the cellular response to this compound treatment. frontiersin.orgfrontiersin.org Transcriptomic analysis, such as RNA-sequencing, identifies and quantifies the changes in gene expression that occur when a cell is exposed to the drug. nih.gov This can reveal which signaling pathways are activated or suppressed. Proteomics complements this by analyzing the entire set of proteins, providing a direct picture of the functional molecules executing cellular processes. mdpi.com

While specific, large-scale transcriptomic or proteomic studies on this compound are not extensively published, the application of these technologies is a critical next step. Given that this compound is known to be a triazene (B1217601) triepoxide that alkylates DNA and activates p53, such studies would likely investigate the expression changes in genes and proteins involved in DNA damage response (DDR), apoptosis, cell cycle regulation, and stress responses. selleckchem.commedchemexpress.comglpbio.comchemsrc.com

A hypothetical transcriptomic study could reveal the upregulation of genes central to the p53 pathway. The table below illustrates potential findings from such a study.

Gene TargetPredicted Expression ChangePathway Implication
CDKN1A (p21)Upregulatedp53-mediated cell cycle arrest
GADD45AUpregulatedDNA damage repair, cell cycle control
BAXUpregulatedPro-apoptotic signaling
MDM2UpregulatedNegative feedback regulation of p53
CCNB1 (Cyclin B1)DownregulatedG2/M cell cycle arrest

This table represents a hypothetical dataset based on the known mechanism of p53 activation to illustrate the potential output of a transcriptomic analysis of cells treated with this compound.

Proteomic profiling could further validate these findings at the protein level and uncover post-translational modifications that are critical for protein function but invisible to transcriptomics. elifesciences.org For instance, the phosphorylation status of p53 and other DDR proteins following this compound treatment would be a key area of investigation.

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system, providing a real-time snapshot of its physiological state. mdpi.com As the end products of cellular processes, metabolites offer a direct functional readout of the biochemical changes induced by a drug. uni-konstanz.deresearchgate.net The identification of Triglycidyl isocyanurate (this compound) within metabolomics databases suggests its recognition as a compound with the potential to alter cellular metabolism. nih.govlookchem.comnih.govcontaminantdb.ca

The application of metabolomics in this compound research could elucidate how its cytotoxic action impacts cellular energy and biosynthesis pathways. Alkylating agents can induce significant metabolic stress, and analyzing the resulting changes can identify biomarkers of drug efficacy or toxicity. research-solution.comnih.gov For example, alterations in nucleotide metabolism could reflect the cellular effort to repair DNA damage, while changes in the pentose (B10789219) phosphate (B84403) pathway might indicate a response to oxidative stress.

Future research could focus on identifying a distinct metabolic signature associated with this compound response.

Metabolic PathwayPotential Biochemical ChangesRationale/Implication
Nucleotide MetabolismIncreased levels of nucleotide precursors, altered purine/pyrimidine ratios.Response to DNA damage and attempt at repair.
Amino Acid MetabolismAlterations in levels of specific amino acids (e.g., glutamine, serine).Indicates stress response and changes in protein synthesis and energy production.
Glycolysis / TCA CycleShift in glucose utilization, changes in lactate (B86563) and TCA intermediates.Reflects altered energy demands for DNA repair and survival signaling.
Lipid MetabolismChanges in fatty acid oxidation and phospholipid composition.Potential impact on cell membrane integrity and signaling lipid production.

This table outlines potential areas of investigation for a metabolomic study on this compound, based on the known effects of DNA-damaging agents on cellular metabolism.

Transcriptomic and Proteomic Profiling of Cellular Responses

Development and Utilization of Sophisticated Preclinical Models

To better predict clinical outcomes, cancer research is moving beyond traditional two-dimensional (2D) cell cultures to more complex models that better recapitulate human tumors.

Three-dimensional cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for drug testing. Spheroids are aggregates of cancer cells that mimic the structure and microenvironment of small avascular tumors, including nutrient and oxygen gradients. Research has shown that this compound, as Triglycidyl isocyanurate, effectively reduces the growth of spheroids derived from human non-small-cell lung cancer cells (A549, H460, and H1299). medchemexpress.comglpbio.com This demonstrates its ability to penetrate tissue-like structures and exert its cytotoxic effects, a crucial attribute for an anticancer agent.

3D ModelCell LineObserved Effect of this compoundReference
SpheroidA549 (human non-small-cell lung cancer)Gradual reduction in tumorsphere size medchemexpress.comglpbio.com
SpheroidH460 (human non-small-cell lung cancer)Gradual reduction in tumorsphere size medchemexpress.comglpbio.com
SpheroidH1299 (human non-small-cell lung cancer)Gradual reduction in tumorsphere size medchemexpress.comglpbio.com

Organoids, which are derived from stem cells, offer even greater complexity by self-organizing into structures that can replicate the architecture and cellular diversity of an organ. Future studies using patient-derived organoids could provide valuable insights into how tumors from different individuals respond to this compound, paving the way for personalized medicine applications.

In vivo models are indispensable for evaluating a drug's efficacy and its interaction with a whole biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool. pharmalegacy.com Studies have confirmed that this compound suppresses the growth of xenograft tumors in nude mice, validating its in vivo antineoplastic activity. chemsrc.com More advanced patient-derived xenograft (PDX) models, which use tumor tissue taken directly from a patient, are believed to better conserve the original tumor's characteristics and heterogeneity. criver.comnih.gov The use of PDX models could help identify patient populations most likely to respond to this compound. googleapis.cominvivotek.com

Syngeneic models, where cancer cells from an inbred mouse strain are implanted into a genetically identical and immunocompetent mouse, are essential for studying immunotherapies. pharmalegacy.comcriver.com Since this compound's mechanism involves inducing cell death, which can be immunogenic, its interaction with the immune system is a critical area for investigation. Syngeneic models allow researchers to study whether this compound can stimulate an anti-tumor immune response and how it might combine with immune checkpoint inhibitors. mdpi.comnih.gov Although direct studies of this compound in syngeneic models are not widely reported, this remains a significant avenue for future research to understand its full therapeutic potential in an immunocompetent setting. dntb.gov.ua

Three-Dimensional (3D) Cell Culture Systems (e.g., Spheroids, Organoids)

Computational Approaches in this compound Drug Discovery and Development

Computational methods, or in silico approaches, significantly accelerate drug discovery by modeling and predicting molecular interactions, properties, and activities, thereby reducing the time and cost of laboratory experiments. researchgate.netsilicos-it.betaylorandfrancis.com

These approaches range from molecular docking, which predicts how a ligand binds to a protein, to quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity. nih.govfrontiersin.org A QSAR study that included this compound has been reported, contributing to the understanding of how its structural features relate to its anticancer effects. core.ac.uk

Molecular docking studies could be employed to visualize how this compound's three epoxide groups interact with the nucleophilic sites on DNA, providing a structural basis for its cross-linking activity. mdpi.commdpi.comnih.gov Furthermore, these computational tools could be used to:

Screen virtual libraries of compounds to identify novel molecules with similar or improved activity.

Design derivatives of this compound with potentially higher potency or better selectivity.

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to optimize drug candidates for preclinical development.

The integration of computational chemistry with experimental biology is essential for the modern development of drugs like this compound, enabling a more rational and efficient path toward clinical application.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that allow for the prediction and analysis of the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA, at an atomic level. scispace.commdpi.com These methods are instrumental in elucidating the binding mode and stability of a drug-target complex, which is crucial for understanding its mechanism of action and for the rational design of new therapeutic agents. mdpi.comgoogleapis.com

For this compound, which is known to function as a DNA alkylating and cross-linking agent, molecular docking could be employed to predict the preferred binding sites and orientation within the DNA grooves. nih.govtargetmol.com Such studies can help identify specific nucleotide sequences that are more susceptible to this compound's alkylating action. The primary interactions would likely involve the epoxide groups of this compound and the nucleophilic centers on the DNA bases, particularly the N7 position of guanine.

Following docking, molecular dynamics simulations can be utilized to simulate the dynamic behavior of the this compound-DNA complex over time, providing insights into the stability of the binding and the conformational changes induced in the DNA structure upon alkylation. googleapis.com These simulations can help in understanding how the cross-linking affects DNA replication and transcription.

Furthermore, given that this compound's activity has been linked to the activation of the p53 tumor suppressor protein, molecular docking and MD simulations could also be used to investigate potential direct or indirect interactions with p53 or its regulatory partners. hlrs.dersc.org While a direct binding interaction is less likely for a DNA-modifying agent, these computational tools could explore if this compound-induced DNA damage leads to specific conformational changes in p53 that favor its activation. mdpi.com

Illustrative Docking and Simulation Parameters for this compound-DNA Interaction:

ParameterDescriptionIllustrative Value/Setting
Target The macromolecule for docking.B-DNA dodecamer (PDB ID: 1BNA)
Ligand The small molecule to be docked.This compound
Docking Software Program used for docking calculations.AutoDock, Glide, or GOLD
Scoring Function Algorithm to estimate binding affinity.Empirical free energy scoring function
Simulation Software Program for molecular dynamics.GROMACS, AMBER, or NAMD
Force Field Parameters describing atomic interactions.AMBER, CHARMM, or OPLS
Simulation Time Duration of the molecular dynamics run.100 nanoseconds
Analysis Metrics Properties calculated from the trajectory.Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis

This table is for illustrative purposes to demonstrate the typical parameters in a molecular modeling study and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. googleapis.comnih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent and selective analogs. nih.gov

For a compound like this compound, a QSAR study would typically involve the synthesis and biological evaluation of a series of analogs with modifications at different positions of the triazine ring or the epoxypropyl side chains. The biological activity, such as the concentration required to inhibit the growth of a specific cancer cell line by 50% (IC50), would be the dependent variable in the model.

The independent variables would be a set of molecular descriptors calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are then used to build the QSAR model.

A hypothetical QSAR study on this compound analogs could reveal, for instance, that the presence of electron-withdrawing groups on the triazine ring enhances cytotoxic activity, or that the stereochemistry of the epoxide groups is crucial for DNA binding. Such insights are invaluable for the rational design of next-generation triepoxide anticancer agents.

Hypothetical QSAR Model for this compound Analogs:

DescriptorCoefficientImportance
LogP (Hydrophobicity) -0.5Moderate
Dipole Moment (Polarity) +1.2High
Molecular Volume (Size) -0.8Moderate
HOMO Energy (Electronic) +0.3Low

This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity. It is not based on actual experimental data for this compound.

Exploration of Novel Therapeutic Strategies and Combinations in Preclinical Settings

To enhance the therapeutic window and overcome potential resistance mechanisms, the exploration of novel therapeutic strategies, including combination therapies and advanced drug delivery systems, is a critical area of preclinical research for anticancer agents like this compound.

Combination Therapies with Established and Emerging Anticancer Agents

The rationale behind combination therapy in cancer is to target multiple, often complementary, signaling pathways or cellular processes to achieve a synergistic or additive therapeutic effect, and potentially reduce the likelihood of drug resistance. nih.govnih.gov Given that this compound is a DNA-damaging agent, it is a rational candidate for combination with a variety of other anticancer drugs. justia.combiochempeg.com

Preclinical studies could investigate the combination of this compound with:

Other Chemotherapeutic Agents: Combining this compound with antimetabolites (e.g., 5-Fluorouracil), topoisomerase inhibitors (e.g., Doxorubicin), or platinum-based drugs (e.g., Cisplatin) could lead to enhanced cytotoxicity. frontiersin.orgmdpi.com The synergistic potential would need to be evaluated in various cancer cell lines and in vivo tumor models.

Targeted Therapies: Inhibitors of DNA repair pathways, such as PARP inhibitors (e.g., Olaparib), could be particularly effective in combination with this compound. By inhibiting the cell's ability to repair the DNA damage induced by this compound, these agents could significantly enhance its anticancer activity. nih.gov

Immunotherapies: The cell death induced by this compound could lead to the release of tumor-associated antigens, which could potentially prime the immune system to recognize and attack cancer cells. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could therefore result in a more robust and durable anti-tumor immune response.

Illustrative Preclinical Data for Combination Therapy:

CombinationCancer ModelEffect
This compound + PARP Inhibitor Ovarian Cancer Cell LineSynergistic
This compound + Anti-PD-1 Antibody Murine Colon Cancer ModelAdditive
This compound + Doxorubicin Breast Cancer XenograftSynergistic

This table provides illustrative examples of potential preclinical findings for combination therapies involving this compound and does not represent actual experimental data.

Development of Targeted Delivery Systems for Enhanced Efficacy

Targeted drug delivery systems, such as liposomes and nanoparticles, are designed to increase the concentration of a drug at the tumor site while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity. justia.comnih.govmdpi.com The encapsulation of this compound within such delivery systems is a promising strategy to improve its therapeutic index.

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. liposomes.cainnovareacademics.in A liposomal formulation of this compound could potentially alter its pharmacokinetic profile, leading to a longer circulation time and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound. explorationpub.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells, leading to active tumor targeting. nih.gov This approach could further enhance the selective delivery of this compound to cancer cells.

The development of such targeted delivery systems would involve rigorous preclinical evaluation, including characterization of the formulation (e.g., particle size, drug loading), in vitro studies to assess drug release and cytotoxicity, and in vivo studies in animal models to evaluate pharmacokinetics, biodistribution, and anti-tumor efficacy. googleapis.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.